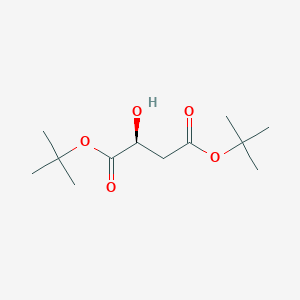

(S)-Di-tert-butyl 2-hydroxysuccinate

Description

BenchChem offers high-quality (S)-Di-tert-butyl 2-hydroxysuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Di-tert-butyl 2-hydroxysuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl (2S)-2-hydroxybutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINKKVHSVSLTAV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Di-tert-butyl (S)-malate vs dimethyl malate steric hindrance

Comparative Analysis: Di-tert-butyl (S)-malate vs. Dimethyl Malate

Executive Summary

In the synthesis of complex pharmaceutical intermediates from the chiral pool, the choice of ester protecting group on (S)-malic acid is rarely trivial. It is a strategic decision that dictates the diastereoselectivity of subsequent alkylations and the orthogonality of deprotection strategies.

This guide analyzes the mechanistic divergence between Dimethyl malate (DMM) and Di-tert-butyl malate (DTBM) . While DMM offers superior atom economy and enzymatic compatibility, DTBM is the reagent of choice for high-fidelity stereochemical transmission, particularly in Fráter–Seebach alkylations , where the bulky tert-butyl group acts as a steric locking mechanism to maximize diastereomeric ratios (dr).

Structural & Electronic Analysis

The functional divergence between these two esters stems from the steric demand of the alkoxy group.

| Feature | Dimethyl Malate (DMM) | Di-tert-butyl Malate (DTBM) |

| Formula | ||

| Steric Parameter ( | ~1.70 kcal/mol ( | >4.9 kcal/mol ( |

| Cone Angle | Small (Rotational freedom) | Large (Conformational lock) |

| Electronic Effect | Weak Inductive ( | Strong Inductive ( |

| Base Stability | Low (Saponifies easily) | High (Resistant to saponification) |

| Acid Stability | High | Low (Cleaves to acid + isobutylene) |

The Steric Anchor Effect

In enolate chemistry, the tert-butyl group exerts a massive steric influence. Unlike the methyl group, which allows for significant rotational freedom around the

The Core Mechanism: Fráter–Seebach Alkylation[1][2]

The definitive application distinguishing these substrates is the Fráter–Seebach alkylation (also known as the Seebach–Fráter alkylation).[1] This reaction involves the

The Chelation-Controlled Transition State

When (S)-malate esters are treated with 2.2 equivalents of a strong base (LDA or LiHMDS), a dianion is formed.

-

Deprotection: The hydroxyl proton is removed first.

-

Enolization: The

-proton is removed, forming the enolate.

Crucial Difference:

-

With DTBM: The bulky ester group forces the enolate geometry exclusively into the Z-configuration to avoid steric clash with the enolate oxygen. The lithium cation chelates between the alkoxide oxygen and the enolate oxygen, forming a rigid 6-membered ring.[2] The tert-butyl group shields the "bottom" face, forcing the electrophile to attack anti to the hydroxyl group and the ester bulk.

-

With DMM: The methyl group provides insufficient steric bulk to strictly enforce this geometry. While the chelation still occurs, the "leakage" to alternative conformations results in lower diastereomeric ratios (typically 80:20 to 90:10 dr, compared to >95:5 dr for DTBM).

Visualization: The Stereoselective Pathway

Caption: The Fráter–Seebach alkylation pathway showing the critical role of the lithium chelate and steric locking.

Experimental Protocols

A. Synthesis of Di-tert-butyl (S)-malate

Why this method? Direct esterification with tert-butanol is slow and low-yielding due to steric hindrance. The acid-catalyzed addition of isobutylene is the industry standard for atom efficiency and yield.

Reagents: (S)-Malic acid, Isobutylene (gas), Conc.

-

Setup: Use a pressure vessel (autoclave or heavy-walled glass bottle).

-

Suspension: Suspend (S)-malic acid (1.0 eq) in DCM (approx. 2M concentration).[3] Add conc.

(0.1 eq) as catalyst. -

Addition: Cool the vessel to -78°C. Condense isobutylene (excess, ~4-5 eq) into the vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours. The internal pressure will rise; ensure the vessel is rated for ~5 bar.

-

Workup: Cool the vessel to 0°C to depressurize. Pour the mixture into cold saturated

(aq) to neutralize the acid. -

Extraction: Extract with DCM, dry over

, and concentrate. -

Purification: Distillation is difficult due to high boiling point and potential thermal elimination. Purification is best achieved via flash chromatography (Hexanes/EtOAc) or crystallization if the diester solidifies (often an oil).

B. High-Fidelity Alkylation (Fráter–Seebach)

Why this method? To install an

Reagents: DTBM, LDA (2.2 eq), Alkyl Halide (

-

Dianion Generation:

-

Cool a solution of LDA (2.2 eq) in anhydrous THF to -78°C.

-

Add a solution of DTBM (1.0 eq) in THF dropwise over 20 minutes.

-

Observation: The solution typically turns yellow/orange, indicating dianion formation.

-

Stir at -40°C for 30 minutes to ensure complete deprotonation and chelation equilibration.

-

-

Alkylation:

-

Cool back to -78°C.

-

Add the electrophile (e.g., MeI, BnBr, AllylBr) (1.1 eq) slowly.

-

Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight.

-

-

Quench:

-

Quench with saturated

solution. -

Critical Check: Analyze the crude NMR.[4] The anti-isomer is the major product (

coupling constant typically 4–6 Hz, whereas syn is larger).

-

Strategic Selection Guide

When should you choose one over the other? Use this decision matrix.

| Scenario | Recommended Substrate | Rationale |

| Targeting >95:5 dr | Di-tert-butyl (DTBM) | Steric bulk is required to lock the enolate and block the syn face. |

| Large Scale (>1 kg) | Dimethyl (DMM) | Cost of isobutylene/pressure equipment is avoided. Lower dr may be acceptable if recrystallization is possible later. |

| Base-Labile Products | Di-tert-butyl (DTBM) | |

| Acid-Labile Products | Dimethyl (DMM) | |

| Volatility Required | Dimethyl (DMM) | DMM is much more volatile, making it easier to analyze by GC or purify by distillation. |

Orthogonality Visualization

The following diagram illustrates how these two protecting groups allow for orthogonal synthetic strategies.

Caption: Orthogonal deprotection strategies for Methyl vs. t-Butyl esters.

References

-

Seebach, D., & Wasmuth, D. (1980).[1][5] "Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester. Vorläufige Mitteilung." Helvetica Chimica Acta, 63(1), 197–200.[1]

- The foundational paper describing the diastereoselective alkylation of mal

-

Fráter, G. (1979).[6][1][5] "Über die Stereospezifität der

-Alkylierung von- Establishes the principle of chelation-controlled alkyl

-

Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society, 77(21), 5562–5578.

- Defines the A-values and steric bulk parameters for the tert-butyl group.

-

Organic Syntheses. "Di-tert-butyl Malonate." Org.[6][1][7][8][9][10] Synth. 1962, 42, 44.

- Provides the validated protocol for acid-catalyzed isobutylene esterific

Sources

- 1. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]

- 2. Dr. Tim Dong at SMC - Fráter–Seebach alkylation [sites.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 5. Frater-Seebach alkylation (2002) | Jie Jack Li | 1 Citations [scispace.com]

- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 7. finechem-mirea.ru [finechem-mirea.ru]

- 8. pharmacy180.com [pharmacy180.com]

- 9. scispace.com [scispace.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Chemical structure of (S)-Di-tert-butyl 2-hydroxysuccinate

Technical Monograph: (S)-Di-tert-butyl 2-hydroxysuccinate A Strategic Chiral Scaffold for Asymmetric Synthesis[1]

Part 1: Executive Summary & Structural Identity

(S)-Di-tert-butyl 2-hydroxysuccinate (also known as Di-tert-butyl L-malate) is a high-value chiral building block utilized in the synthesis of complex pharmaceutical intermediates.[1] Its structural uniqueness lies in the combination of the natural (S)-configured malate backbone with two bulky tert-butyl ester protecting groups.[1]

Unlike methyl or ethyl esters, the tert-butyl groups provide dual utility:

-

Steric Shielding: They protect the carbonyl centers from nucleophilic attack, directing reactivity solely to the C2-hydroxyl group.

-

Orthogonal Stability: They are stable to basic hydrolysis (saponification) but highly labile to acidic conditions (TFA/HCl), allowing for selective deprotection in the presence of base-sensitive functionalities.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 1,4-Di-tert-butyl (2S)-2-hydroxybutanedioate |

| Common Name | Di-tert-butyl L-malate |

| CAS Number | 355126-91-9 |

| Molecular Formula | C₁₂H₂₂O₅ |

| Molecular Weight | 246.30 g/mol |

| Physical State | Colorless viscous oil or low-melting solid |

| Chirality | (S)-Enantiomer (derived from L-Malic acid) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Part 2: Structural Anatomy & Steric Environment

The molecule features a rigid chiral center at C2. The tert-butyl groups create a "steric wall" around the ester carbonyls. This is critical for reactions like the Fráter–Seebach alkylation , where the directing group (the hydroxyl) must dictate stereochemistry without interference from the ester sites.

Visualization: Structural Connectivity

Figure 1: Structural connectivity highlighting the reactive hydroxyl handle versus the sterically shielded ester termini.

Part 3: Synthesis Protocol (Isobutylene Method)

Direct esterification of L-malic acid with alcohols using acid catalysis is inefficient for tert-butyl esters due to the steric bulk of tert-butanol.[1] The industry-standard protocol utilizes isobutylene in a pressure vessel, which proceeds via a carbocation mechanism, bypassing steric hindrance.

Experimental Workflow

Reagents:

-

L-Malic Acid (1.0 equiv)[1]

-

Isobutylene (Liquefied, excess, ~4-6 equiv)

-

Concentrated H₂SO₄ (Catalytic, 0.1 equiv)

-

Dichloromethane (DCM) or 1,4-Dioxane (Solvent)[1]

Step-by-Step Protocol:

-

Preparation (Safety Critical):

-

Cool a pressure-rated glass vessel (thick-walled) in a dry ice/acetone bath (-78°C).

-

Charge with L-Malic acid and solvent (DCM).[1]

-

Condense isobutylene gas into the vessel until the required volume is reached.

-

Carefully add concentrated H₂SO₄.

-

-

Reaction:

-

Seal the vessel tightly.

-

Allow the mixture to warm to room temperature (20–25°C).

-

Mechanism:[1][2] The acid protonates the isobutylene to form the tert-butyl cation, which attacks the carboxylic acids.

-

Stirring: 24–48 hours. The suspension will clear as the malic acid converts to the lipophilic diester.

-

-

Workup (Neutralization):

-

Cool the vessel back to 0°C before opening (to reduce isobutylene pressure).

-

Pour the reaction mixture into a cold, saturated NaHCO₃ solution. Note: Vigorous bubbling will occur.[1]

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).

-

Synthesis Pathway Diagram

Figure 2: Synthesis workflow via acid-catalyzed addition of isobutylene.

Part 4: Reactivity & Orthogonality

The strategic value of this molecule is its orthogonal protection scheme .

-

Base Resistance: Unlike methyl esters, the tert-butyl esters resist hydrolysis by mild bases (e.g., LiOH, K₂CO₃) due to steric bulk. This allows chemists to perform base-mediated reactions on the C2-hydroxyl group (e.g., alkylation) without destroying the ester.[1]

-

Acid Sensitivity: The esters are cleaved quantitatively by TFA or HCl/Dioxane to yield the free di-acid, or selectively cleaved to the mono-ester under controlled conditions.

Key Application: The Mitsunobu Inversion

Researchers often use this scaffold to invert the stereocenter (S to R).

-

Reaction: (S)-Diester + PPh₃ + DIAD + Nucleophile (Nu-H).[1]

-

Outcome: The -OH is activated and displaced by the nucleophile via an Sɴ2 mechanism, resulting in the (R)-configuration .

Reactivity Flowchart

Figure 3: Orthogonal reactivity profile demonstrating acid lability vs. base stability.

Part 5: Analytical Characterization

For researchers validating the synthesis, the NMR spectrum is distinct. The tert-butyl groups typically appear as a large singlet (or two closely spaced singlets) in the upfield region, integrating to 18 protons.

¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Notes |

| t-Bu (x2) | 1.44 – 1.48 | Singlet (s) | 18H | Characteristic intense peak.[1] May split slightly due to diastereotopic environment. |

| C3-H (a) | 2.60 – 2.68 | Doublet of doublets (dd) | 1H | Methylene proton (ABX system). |

| C3-H (b) | 2.70 – 2.78 | Doublet of doublets (dd) | 1H | Methylene proton (ABX system). |

| -OH | 3.10 – 3.20 | Broad doublet (d) | 1H | Exchangeable with D₂O.[1] Shift varies with concentration. |

| C2-H | 4.30 – 4.38 | Doublet of doublets (dd) | 1H | Chiral center proton.[1] |

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) |

| t-Bu (-CH₃) | ~28.0 |

| Methylene (C3) | ~39.5 |

| Chiral Center (C2) | ~68.5 |

| t-Bu (Quaternary) | ~81.5 – 82.5 |

| Carbonyls (C1, C4) | ~170.0 – 172.0 |

References

-

Chemical Identity & Properties

-

Synthesis Protocol (Isobutylene Method)

-

Orthogonal Protection & Stability

-

Applications in Chiral Synthesis

- Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition.

-

[Link]

Sources

A Technical Guide to (S)-Di-tert-butyl 2-hydroxysuccinate and its Equivalents in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral C4 Scaffolds

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise construction of stereogenic centers is paramount. Chiral building blocks, or "chiral pool" synthesis, offer an elegant and efficient strategy to introduce defined stereochemistry into a target molecule. Among these, C4 scaffolds derived from malic and tartaric acids are of significant interest due to their inherent functionality and stereochemical richness. This guide provides an in-depth technical exploration of (S)-Di-tert-butyl 2-hydroxysuccinate, a versatile chiral C4 building block, and its functional synonyms in the context of asymmetric synthesis. We will delve into its chemical identity, strategic applications, and compare it with viable alternatives, offering field-proven insights for the discerning researcher.

I. Defining the Core Reagent: (S)-Di-tert-butyl 2-hydroxysuccinate

(S)-Di-tert-butyl 2-hydroxysuccinate , also widely known by its synonym Di-tert-butyl (S)-malate , is a chiral molecule that serves as a valuable intermediate in the synthesis of complex organic compounds. Its structure features a four-carbon backbone with a hydroxyl group at the C2 position and two carboxylic acid functionalities, both of which are protected as tert-butyl esters. This specific arrangement of functional groups, combined with its defined (S)-stereochemistry, makes it a powerful tool for introducing chirality and for further synthetic elaborations.

Chemical Identity and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₅ | [1] |

| Molecular Weight | 246.30 g/mol | [1] |

| CAS Number | 355126-91-9 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

Spectroscopic Data:

-

¹H NMR of di-tert-butyl malonate shows a characteristic singlet for the tert-butyl protons. For the chiral hydroxysuccinate, one would expect additional signals for the methine and methylene protons, with coupling patterns reflecting their diastereotopic nature.

-

¹³C NMR would show distinct signals for the carbonyl carbons, the quaternary carbons of the tert-butyl groups, the methine carbon bearing the hydroxyl group, and the methylene carbon.

-

IR spectroscopy would reveal characteristic absorptions for the hydroxyl group (O-H stretch) and the ester carbonyl groups (C=O stretch).

-

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns such as the loss of a tert-butyl group.

II. The Strategic Advantage of the tert-Butyl Ester in Chiral Building Blocks

The choice of the tert-butyl ester as a protecting group for the carboxylic acid functionalities in (S)-Di-tert-butyl 2-hydroxysuccinate is a deliberate and strategic one. The bulky tert-butyl groups confer several key advantages that are highly valued in multi-step synthesis:

-

Steric Hindrance and Stability: The tert-butyl groups provide significant steric bulk, which protects the ester carbonyls from nucleophilic attack under a wide range of reaction conditions, including those involving organometallics and basic hydrolysis.

-

Orthogonal Deprotection: The tert-butyl esters are stable to the basic conditions often used to deprotect other common protecting groups (e.g., Fmoc in peptide synthesis). However, they can be readily and cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal the free carboxylic acids. This orthogonality is a cornerstone of modern protecting group strategy.

-

Minimized Racemization: The mild acidic deprotection conditions for tert-butyl esters generally minimize the risk of epimerization at adjacent stereocenters, a critical consideration when working with chiral molecules.

III. Functional Synonyms and Alternative Chiral C4 Building Blocks

While (S)-Di-tert-butyl 2-hydroxysuccinate is a highly effective chiral building block, a skilled synthetic chemist will consider a range of functionally equivalent or alternative reagents to optimize a synthetic route based on factors such as cost, availability, and specific reactivity requirements.

A. Direct Analogues and Other Malic Acid Esters

The most direct functional synonyms are other esters of (S)-malic acid. The choice of ester group can influence reactivity, solubility, and the conditions required for deprotection.

-

Dimethyl (S)-malate and Diethyl (S)-malate: These are less sterically hindered than the tert-butyl ester and are therefore more susceptible to nucleophilic attack and basic hydrolysis. They are readily prepared from (S)-malic acid.

-

Dibenzyl (S)-malate: The benzyl esters offer the advantage of being removable by hydrogenolysis, a mild and orthogonal deprotection strategy.

B. Di-tert-butyl Tartrates: A C2-Symmetric Alternative

Di-tert-butyl tartrates, available in both (2R, 3R) and (2S, 3S) forms, are closely related C4 chiral building blocks derived from tartaric acid.[2][3] They possess C2 symmetry, which can be advantageous in certain asymmetric transformations.

Comparative Analysis: (S)-Di-tert-butyl 2-hydroxysuccinate vs. Di-tert-butyl Tartrates

| Feature | (S)-Di-tert-butyl 2-hydroxysuccinate | Di-tert-butyl Tartrates |

| Symmetry | Asymmetric (C1) | C2-Symmetric |

| Functional Groups | One hydroxyl, two esters | Two hydroxyls, two esters |

| Chiral Centers | One | Two |

| Typical Applications | Introduction of a single stereocenter, synthesis of β-hydroxy-γ-amino acids. | As chiral auxiliaries in asymmetric reactions (e.g., Sharpless epoxidation), synthesis of C2-symmetric ligands. |

The choice between these two building blocks depends on the specific stereochemical and functional requirements of the target molecule. The tartrate derivatives are often used to induce chirality in a reaction, whereas the malate derivative is typically incorporated as a chiral fragment into the final product.

C. Chiral Lactones and Other Cyclic Scaffolds

Chiral lactones, such as those derived from ascorbic acid or tartaric acid, can also serve as valuable C4 building blocks. These cyclic structures can provide conformational rigidity and offer different synthetic handles for further transformations.

IV. Synthetic Applications and Methodologies

(S)-Di-tert-butyl 2-hydroxysuccinate and its functional equivalents are employed in a wide array of synthetic transformations. Below are some key applications with illustrative workflows and protocols.

A. Synthesis of Chiral β-Hydroxy-γ-Amino Acids

A significant application of (S)-Di-tert-butyl 2-hydroxysuccinate is in the synthesis of orthogonally protected β-hydroxy-γ-amino acids, which are important structural motifs in many biologically active natural products. A general synthetic approach involves the transformation of the hydroxyl group into a leaving group, followed by displacement with an azide and subsequent reduction.

Illustrative Workflow:

Figure 1: General workflow for the synthesis of a chiral β-hydroxy-γ-amino acid derivative.

B. Alkylation Reactions

The methylene protons adjacent to the ester carbonyl in di-tert-butyl malonate are acidic and can be deprotonated to form an enolate, which can then be alkylated. While the presence of the hydroxyl group in (S)-Di-tert-butyl 2-hydroxysuccinate complicates this direct approach, protection of the hydroxyl group allows for subsequent stereoselective alkylation at the α-position.

Generalized Protocol for Alkylation of a Protected Di-tert-butyl Malonate:

-

Protection of the Hydroxyl Group: The hydroxyl group of (S)-Di-tert-butyl 2-hydroxysuccinate is first protected with a suitable protecting group (e.g., as a silyl ether or benzyl ether) to prevent interference in the subsequent deprotonation step.

-

Enolate Formation: The protected hydroxysuccinate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is then added dropwise to generate the enolate.

-

Alkylation: The desired alkylating agent (e.g., an alkyl halide) is added to the enolate solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

-

Deprotection: The protecting group on the hydroxyl group can be removed under appropriate conditions to yield the α-alkylated-β-hydroxy succinate derivative.

Reaction Scheme:

Figure 2: Workflow for the alkylation of a protected (S)-Di-tert-butyl 2-hydroxysuccinate.

V. Conclusion

(S)-Di-tert-butyl 2-hydroxysuccinate and its functional equivalents are indispensable tools in the arsenal of the modern synthetic chemist. The strategic placement of a hydroxyl group and two sterically demanding, yet readily cleavable, tert-butyl esters on a chiral C4 backbone provides a powerful platform for the efficient and stereocontrolled synthesis of complex molecular targets. A thorough understanding of the properties of this building block, along with a judicious consideration of its functional alternatives, empowers researchers to design and execute elegant and effective synthetic strategies in the pursuit of novel pharmaceuticals and other high-value chemical entities. The methodologies and comparative insights provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the art and science of asymmetric synthesis.

References

-

LookChem. (+)-DI-TERT-BUTYL L-TARTRATE. [Link]

-

Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]

-

Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

Sources

(S)-Di-tert-butyl 2-hydroxysuccinate molecular weight and formula

[1][3]

Executive Summary

(S)-Di-tert-butyl 2-hydroxysuccinate (commonly referred to as Di-tert-butyl L-malate ) is a high-value chiral building block extensively utilized in the asymmetric synthesis of pharmaceuticals.[1][2] Derived from the natural "chiral pool" (L-malic acid), this compound serves as a versatile scaffold for the construction of peptidomimetics, statins, and protease inhibitors. Its steric bulk, provided by the tert-butyl groups, offers unique regiochemical control during functionalization, while its acid-labile nature allows for orthogonal deprotection strategies in complex multi-step syntheses.[1]

This guide provides a comprehensive technical profile, validated synthetic protocols, and a strategic overview of its applications in modern drug development.

Molecular Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

The core identity of the molecule is defined by its dicarboxylic ester structure and the preservation of the (S)-configuration at the

Core Data Table[1][2]

| Parameter | Specification |

| IUPAC Name | 1,4-Di-tert-butyl (2S)-2-hydroxysuccinate |

| Common Name | Di-tert-butyl L-malate |

| CAS Number | 355126-91-9 (S-isomer) |

| Molecular Formula | C₁₂H₂₂O₅ |

| Molecular Weight | 246.30 g/mol |

| Chirality | (S) / L-isomer |

| SMILES | CC(C)(C)OC(=O)CC(=O)OC(C)(C)C |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |

| pKa | ~13 (hydroxyl proton), Esters are non-ionizable |

Structural Analysis

The molecule features two bulky tert-butyl ester protecting groups.[2] These groups serve two critical functions:

-

Steric Shielding: They protect the carbonyl centers from nucleophilic attack during transformations at the hydroxyl or C3 positions.

-

Orthogonality: They are stable to basic and nucleophilic conditions but are readily cleaved by strong acids (e.g., TFA, HCl/Dioxane), releasing the free acid without affecting base-labile groups (like Fmoc or acetate) elsewhere in the target molecule.

Synthetic Methodologies

Synthesis of (S)-di-tert-butyl 2-hydroxysuccinate requires conditions that prevent racemization of the sensitive

Protocol A: High-Pressure Isobutylene Addition (Scalable)

Rationale: This method is preferred for multi-gram to kilogram scale-up as it utilizes inexpensive reagents and avoids the formation of urea byproducts associated with carbodiimides.

Reagents: L-Malic acid, Isobutylene (gas), conc. H₂SO₄ (catalyst), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Setup: Use a pressure-rated stainless steel autoclave or a heavy-walled glass pressure bottle.[1][2]

-

Charging: Suspend L-Malic acid (1.0 equiv) in dry DCM (approx. 5 mL/g).

-

Catalyst: Add conc. H₂SO₄ (0.1 equiv) cautiously.

-

Addition: Cool the vessel to -78°C. Condense Isobutylene (excess, typically 4-6 equiv) into the vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours. Internal pressure will rise (approx. 20–40 psi).

-

Quench: Cool the vessel to 0°C. Carefully vent excess isobutylene into a fume hood.

-

Workup: Pour the reaction mixture into a saturated NaHCO₃ solution (cold) to neutralize the acid. Extract with DCM.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Vacuum distillation (high vacuum) or flash chromatography (Hexane/EtOAc) yields the pure diester.

Protocol B: Steglich Esterification (Lab Scale)

Rationale: Suitable for small-scale preparation when high-pressure equipment is unavailable.[1][2]

Reagents: L-Malic acid, tert-Butanol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve L-Malic acid (1.0 equiv) in dry DCM.

-

Reagents: Add tert-Butanol (3.0 equiv) and DMAP (0.2 equiv).

-

Coupling: Cool to 0°C. Add DCC (2.2 equiv) dropwise as a solution in DCM.

-

Stirring: Allow to warm to room temperature and stir overnight.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Purification: Wash filtrate with 0.5N HCl, then sat. NaHCO₃. Concentrate and purify via silica gel chromatography.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways for (S)-Di-tert-butyl 2-hydroxysuccinate.

Applications in Drug Discovery

The utility of (S)-di-tert-butyl 2-hydroxysuccinate lies in its ability to function as a flexible chiral scaffold.[1] It is primarily used in three mechanistic domains:[1]

The Mitsunobu Inversion (Access to R-Isomers)

The free secondary hydroxyl group at C2 is an ideal substrate for the Mitsunobu reaction. This allows for the stereospecific inversion of the (S)-center to the (R)-center, often introducing nitrogen or sulfur nucleophiles.

-

Application: Synthesis of unnatural amino acids or chiral sulfide ligands.

-

Mechanism: Reaction with DEAD/PPh₃ and a nucleophile (e.g., HN₃ or R-SH) inverts the configuration to produce (R)-2-substituted succinates.[1][2]

C3-Alkylation (Frater-Seebach Type)

The bulky tert-butyl groups direct enolization and subsequent alkylation.[1][2] While classic Frater-Seebach alkylation uses beta-hydroxy esters (often with a dianion strategy), the diester can be alkylated at the C3 position with high diastereoselectivity due to chelation control with the free hydroxyl group.

-

Application: Creating complex backbones for renin inhibitors and HIV protease inhibitors.[2]

Orthogonal Deprotection

In solid-phase peptide synthesis (SPPS) or complex total synthesis, the tert-butyl esters provide acid-sensitivity.[1][2]

-

Strategy: The hydroxyl group can be protected as a benzyl ether or silyl ether (base/fluoride stable). The tert-butyl esters can then be cleaved with TFA to reveal the free carboxylic acids for coupling, leaving the hydroxyl protection intact.

Reaction Utility Map

Figure 2: Strategic utility of the scaffold in divergent synthesis.

Quality Control & Handling

Analytical Verification

-

¹H NMR (CDCl₃, 400 MHz):

-

Optical Rotation: Specific rotation

is a critical quality attribute. Literature values typically range from -6° to -9° (c=1, MeOH), though this is solvent-dependent.[1]

Stability and Storage[11]

-

Hydrolysis Risk: The compound is stable to moisture under neutral conditions but will hydrolyze rapidly in the presence of strong acids.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Shelf Life: 12–24 months if sealed properly.

References

-

Organic Syntheses. (1963).[3] Di-tert-butyl Malonate (Analogous Procedure). Org. Synth. 1963, 43, 261. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5271569 (Dibutyl maleate analogs). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). Scalable synthesis of PyOx ligands from chiral acids. Retrieved from [Link]

Strategic Derivatization of L-Malic Acid: A Chiral Pool Guide

Executive Summary

L-Malic acid [(S)-(-)-2-hydroxysuccinic acid] represents one of the most versatile C4 synthons in the chiral pool. Produced industrially via the enzymatic hydration of fumaric acid or fermentation of Aspergillus flavus, it offers high enantiomeric purity (>99% ee) at a commodity chemical price point (<$5/kg).

For drug development professionals, the strategic value of L-malic acid lies in its bifunctional nature (an

Part 1: Structural Versatility & The C4 Switchboard

The utility of L-malic acid stems from its

-

C1 (

-COOH): More acidic ( -

C4 (

-COOH): Less acidic ( -

C2 (Chiral Center): (S)-configuration.[1][2][3][4][5][6][7] The hydroxyl group allows for anchoring via acetalization (dioxanones) or inversion via Mitsunobu conditions to access (R)-isomers.

Pathway Visualization

The following diagram maps the divergence from L-malic acid to critical pharmaceutical intermediates.

Figure 1: The "Malic Switchboard" demonstrating the divergence into lactones, triols, and heterocycles.

Part 2: Core Building Blocks & Synthesis Pathways

(S)-3-Hydroxy-gamma-butyrolactone (HGB)

Significance: HGB is the "crown jewel" of malic acid derivatives. It serves as the immediate precursor to L-Carnitine and the chiral side chains of HMG-CoA reductase inhibitors (Statins like Atorvastatin and Rosuvastatin).

Mechanistic Insight: Direct hydrogenation of malic acid to HGB is thermodynamically challenging due to over-reduction to butanediols. The industrial standard involves an activation-reduction sequence .

-

Activation: Conversion to acetoxysuccinic anhydride protects the hydroxyl and activates the carboxyls.

-

Regioselectivity: Reduction with Borohydride attacks the more reactive anhydride carbonyls. Spontaneous cyclization yields the lactone.

(S)-1,2,4-Butanetriol (BT)

Significance: Used in high-energy materials (propellants) and as a hydrophilic linker in drug conjugates. Mechanistic Insight: Requires the reduction of both carboxyl groups.

-

Borane-Dimethyl Sulfide (BH3-DMS): The "Gold Standard" for yield. Borane coordinates with the hydroxyl group, directing hydride delivery to the carboxyls.

-

NaBH4/LiCl: The "Green Alternative." Lithium coordinates to the carbonyl oxygen, increasing electrophilicity and allowing the milder borohydride to reduce the ester.

Comparative Data: Reducing Agents

| Method | Reagent System | Target Product | Yield | Scalability | Safety Profile |

| Direct Reduction | BH3-DMS / THF | 1,2,4-Butanetriol | >95% | Low (Cost/Toxicity) | High Risk (DMS is toxic/flammable) |

| Activated Reduction | NaBH4 / Acetyl Chloride | HGB (Lactone) | 80-85% | High | Moderate (Exothermic quenching) |

| Catalytic Hydrog. | Ru/C or Pt-ReOx | HGB | 60-90% | High (Industrial) | High (High Pressure H2) |

Part 3: Advanced Applications in Drug Discovery

Case Study: L-Carnitine Synthesis

L-Carnitine (vitamin BT) transport fatty acids into mitochondria.

-

Route: L-Malic Acid

HGB -

Chiral Integrity: The stereocenter at C2 of malic acid becomes C3 of carnitine. This route proceeds with retention of configuration if the lactone ring is opened by the amine, or inversion if the hydroxyl is activated and displaced.

Case Study: Pyrrolidine Alkaloids

By reacting malic acid derivatives with primary amines, researchers can access pyrrolidines found in bioactive alkaloids.

-

Mechanism: HGB reacts with benzylamine to form the amide-diol, which is cyclized under Mitsunobu conditions or via sulfonate activation to yield

-benzyl-3-hydroxypyrrolidine.

Part 4: Experimental Protocols

Protocol A: Synthesis of (S)-3-Hydroxy-gamma-butyrolactone (HGB)

Based on the Chemoenzymatic/Anhydride route (Benchchem/Patent CN1425658A).

Objective: Produce HGB from L-Malic acid via the anhydride intermediate.

Reagents:

-

L-Malic Acid (1.0 eq)

-

Acetyl Chloride (1.2 eq)

-

Sodium Borohydride (NaBH4) (1.0 eq)

-

Solvents: THF (anhydrous), Dichloromethane (DCM)

Step-by-Step Workflow:

-

Anhydride Formation (Activation):

-

Add Acetyl Chloride dropwise at room temperature (RT). Caution: HCl gas evolution.

-

Stir for 3 hours at RT. The mixture will homogenize as (S)-2-acetoxysuccinic anhydride forms.

-

Remove excess Acetyl Chloride under reduced pressure.

-

Checkpoint: IR spectroscopy should show anhydride carbonyl stretches at ~1780 and 1860 cm⁻¹.

-

Selective Reduction:

-

Dissolve the crude anhydride in anhydrous THF. Cool to 0°C.

-

Add NaBH4 (suspended in THF) slowly over 1 hour. Maintain temp <5°C.

-

Mechanistic Note: The hydride attacks the anhydride carbonyls. The acetoxy group remains initially intact but hydrolyzes during workup/cyclization.

-

-

Cyclization & Workup:

-

Stir at RT for 4 hours.

-

Quench: Slowly add 2N HCl until pH < 2. Caution: Vigorous hydrogen evolution.

-

Heat to reflux for 1 hour (drives acid-catalyzed cyclization to the lactone).

-

Concentrate under vacuum. Extract with Ethyl Acetate (3x).

-

Dry over MgSO4 and concentrate.

-

-

Purification:

-

Vacuum distillation (bp ~140°C at 0.5 mmHg) or silica column chromatography (EtOAc/Hexane).

-

Validation:

H NMR (CDCl3):

-

Protocol B: Synthesis of (S)-1,2,4-Butanetriol

Based on the Borane-Dimethyl Sulfide reduction (J. Org. Chem).[1][2][4][5][6][7][9][10][11][12][13]

Objective: Full reduction of carboxyl groups.

Workflow:

-

Setup: Flame-dry glassware under Nitrogen.

-

Addition: Dissolve L-Malic acid in THF. Add BH3-DMS (3.0 eq) dropwise at 0°C.

-

Reaction: Allow to warm to RT, then reflux for 2 hours.

-

Methanolysis: Cool to 0°C. CAUTIOUSLY add Methanol. This breaks the boron-oxygen bonds and forms volatile trimethyl borate.

-

Isolation: Evaporate solvent. Repeat methanol addition/evaporation 3x to remove all boron.

-

Yield: Typically >95% clear viscous oil.

Part 5: Troubleshooting & Quality Control

Common Failure Modes

| Issue | Cause | Remediation |

| Low Yield (HGB) | Incomplete cyclization | Ensure the acid reflux step (Step 3 in Protocol A) is sufficient (at least 1h). |

| Racemization | High Temp / Strong Base | Avoid strong bases during ester hydrolysis. Malic acid stereocenters are sensitive to retro-aldol type mechanisms under harsh basic conditions. |

| Boron Contamination | Incomplete Methanolysis | In Protocol B, the methanol quench/evaporation cycle must be repeated until no green flame (boron test) is observed. |

Diagram: HGB Synthesis Workflow

Figure 2: Step-by-step reaction workflow for the synthesis of HGB.

References

-

BenchChem. (S)-3-Hydroxy-gamma-butyrolactone | Chemical Synthesis from L-Malic Acid. Retrieved from

-

Hanessian, S., et al. Facile access to (S)-1,2,4-butanetriol and its derivatives. Canadian Journal of Chemistry, 1984.[14]

-

Lee, S.H., & Park, O.J. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals.[2] Applied Microbiology and Biotechnology, 2009.

-

Google Patents. CN1425658A: Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.

-

Gmeiner, P., et al. Regioselective Transformation of Malic Acid: A Practical Method for the Construction of Enantiomerically Pure Indolizidines.[12] Journal of Organic Chemistry.[12][15][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]

- 5. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Enhanced l-Malic Acid Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation [frontiersin.org]

- 9. L-(-)-Malic acid, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.cn [thermofisher.cn]

- 10. researchgate.net [researchgate.net]

- 11. dl.begellhouse.com [dl.begellhouse.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scielo.br [scielo.br]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Regioselective ring opening of malic acid anhydrides by carbon nucleophiles. Application In the synthesis of chiral tetronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Enantiopure α-Hydroxylated Lactones from Malate Esters

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of enantiopure α-hydroxylated lactones, utilizing malate esters derived from the chiral pool. We will explore the strategic advantages and inherent challenges of using malic acid as a starting material. Detailed protocols for a robust, multi-step synthesis are provided, focusing on stereoselective α-functionalization and subsequent cyclization. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of α-Hydroxylated Lactones & the Chiral Pool Approach

α-Hydroxylated lactones are privileged structural motifs found in a wide array of natural products and pharmaceutically active compounds. Their biological activities are often intrinsically linked to their absolute stereochemistry. The development of efficient and stereocontrolled synthetic routes to these molecules is, therefore, a critical endeavor in medicinal chemistry and drug development.

Malic acid, available in both (S) and (R) enantiomeric forms from the chiral pool, represents an economically viable and attractive starting material for the synthesis of these complex molecules.[1] Its inherent chirality and differentiated carboxylic acid functionalities offer a strategic advantage for building stereochemically rich targets. However, the direct α-hydroxylation of malate esters presents significant synthetic challenges, primarily due to the propensity for β-elimination upon enolization.[1]

This guide will navigate these challenges by presenting a field-proven, multi-step strategy that leverages the chirality of malic acid to achieve the synthesis of enantiopure α-hydroxylated lactones.

Strategic Overview: From Malate Ester to α-Hydroxylated Lactone

The synthetic approach detailed herein involves a three-stage process, beginning with the preparation of a suitable malate diester, followed by a diastereoselective α-alkylation, and culminating in a reductive lactonization to furnish the desired α-hydroxylated lactone.

Figure 1: Overall synthetic workflow from malic acid to the target α-hydroxylated lactone.

Detailed Protocols & Experimental Insights

Protocol 1: Preparation of Diisopropyl Malate

Rationale: Diisopropyl esters are often used in α-alkylation reactions as they can provide enhanced stereoselectivity compared to smaller methyl or ethyl esters.[1] The bulkier isopropyl groups can better direct the approach of the electrophile.

Materials:

-

(S)- or (R)-Malic Acid

-

Isopropanol (anhydrous)

-

Acetyl Chloride (or concentrated Sulfuric Acid)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Suspend malic acid (1.0 eq) in toluene.

-

Add a large excess of anhydrous isopropanol (10-20 eq).

-

Cool the mixture in an ice bath and slowly add acetyl chloride (2.0-3.0 eq) as a catalyst for esterification. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Remove the ice bath and heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude diisopropyl malate.

-

Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Diastereoselective α-Alkylation of Diisopropyl Malate

Rationale: The key to introducing the α-substituent with high stereocontrol is the formation of a lithium enolate followed by quenching with an electrophile. The pre-existing stereocenter at the β-position directs the incoming electrophile to the opposite face of the enolate. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) at low temperatures is crucial to prevent side reactions.[1]

Materials:

-

Diisopropyl malate (from Protocol 1)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)

-

Electrophile (e.g., Benzyl bromide)

-

Ammonium chloride (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Set up an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

Dissolve diisopropyl malate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LiHMDS solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

In a separate flask, dissolve the electrophile (1.2 eq) in anhydrous THF.

-

Slowly add the electrophile solution to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for α-Alkylation

| Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio |

| Benzyl bromide | LiHMDS | THF | -78 | ~85 | >95:5 |

| Allyl bromide | LDA | THF | -78 | ~80 | >90:10 |

| Methyl iodide | LiHMDS | THF | -78 | ~90 | >95:5 |

Protocol 3: Selective Reduction and Lactonization

Rationale: This final step involves the selective reduction of one of the two ester groups, followed by in-situ or acid-catalyzed lactonization. Lithium borohydride (LiBH₄) is an effective reagent for the selective reduction of esters in the presence of other functional groups.[2][3] The resulting hydroxy ester will then readily cyclize to the more thermodynamically stable γ-lactone upon acidic workup.

Figure 2: Workflow for the reductive lactonization step.

Materials:

-

α-Alkylated malate diester (from Protocol 2)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium borohydride (LiBH₄)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the α-alkylated malate diester (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add solid LiBH₄ (1.5-2.0 eq) portion-wise. Caution: LiBH₄ reacts with moisture.

-

Allow the reaction to stir at 0 °C and then warm to room temperature overnight. Monitor by TLC.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.

-

Stir the mixture vigorously for 1-2 hours at room temperature to promote lactonization.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting enantiopure α-hydroxylated lactone by flash column chromatography.

Trustworthiness and Validation

The protocols described are built upon established and peer-reviewed synthetic transformations. Each stage includes purification steps to ensure the integrity of the intermediates and the final product. The stereochemical outcome of the α-alkylation is the critical control point and can be validated by chiral HPLC or by NMR analysis of Mosher's ester derivatives. The final lactone's enantiomeric purity should be assessed by chiral GC or HPLC to confirm that no racemization has occurred during the final reduction and cyclization steps.

References

-

Jung, M., et al. (2005). Enantioselective synthesis and biological evaluation of α-hydroxylated lactone lignans. Pure and Applied Chemistry, 77(7), 1179-1190. [Link]

- Seebach, D., & Fráter, G. (1991). Synthesis of Enantiomerically Pure Compounds (EPC). Modern Synthetic Methods, 6, 1-148.

- Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.

-

Kieslich, D., & Christoffers, J. (2021). Formation of δ-Lactones by Cyanide Catalyzed Rearrangement of α-Hydroxy-β-oxoesters. Organic Letters, 23(4), 953–957. [Link]

- Soai, K., & Oyamada, H. (1984). Asymmetric reduction of ketones with lithium borohydride modified with chiral amino alcohols.

- Ranu, B. C., & Das, A. R. (1992). A simple and selective procedure for the reduction of esters to alcohols with zinc borohydride. The Journal of Organic Chemistry, 57(15), 4331-4333.

-

Coste, A., et al. (2007). Highly enantioselective catalytic lactonization at nonactivated primary and secondary γ-CH bonds. Journal of the American Chemical Society, 129(28), 8714-8715. [Link]

Sources

Application Notes & Protocols: (S)-di-tert-butyl 2-hydroxysuccinate as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. The increasing demand for enantiomerically pure compounds has driven the development of numerous strategies for asymmetric synthesis.[1] Among these, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with high predictability.[2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[3][4] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

This guide focuses on (S)-di-tert-butyl 2-hydroxysuccinate , a readily available and highly effective chiral auxiliary derived from the chiral pool starting material, (S)-malic acid. Its structure is distinguished by three key features:

-

An (S)-configured stereocenter that serves as the primary source of chirality.

-

A hydroxyl group that acts as a handle for covalent attachment to a substrate.

-

Two sterically demanding di-tert-butyl ester groups that create a well-defined chiral environment, effectively shielding one face of the reactive intermediate.

These features make (S)-di-tert-butyl 2-hydroxysuccinate an excellent controller for a range of carbon-carbon bond-forming reactions, most notably in the stereoselective synthesis of β-hydroxy carbonyl compounds and α-substituted carboxylic acids via enolate chemistry.

Core Principle: Diastereofacial Shielding in Enolate Reactions

The central strategy for using this auxiliary involves its acylation, followed by the generation of a metal enolate. The inherent chirality of the auxiliary, amplified by its bulky tert-butyl groups, forces the enolate to adopt a conformation that exposes one of its two diastereotopic faces to electrophilic attack, leading to a highly predictable stereochemical outcome.

The general workflow is a three-stage process: attachment of the substrate, diastereoselective reaction, and non-destructive cleavage of the auxiliary.

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

The choice of base for enolate formation is critical. Lithium diisopropylamide (LDA) is the reagent of choice for this system.[5] As a strong, non-nucleophilic, and sterically hindered base, LDA ensures rapid, quantitative, and irreversible deprotonation at low temperatures (typically -78 °C).[6] This process generates the kinetic enolate, preventing undesirable side reactions such as self-condensation or enolate equilibration, which could erode stereoselectivity.[5][6]

Application I: Asymmetric Aldol Additions

The aldol reaction is one of the most powerful tools for C-C bond formation in organic synthesis.[7] Using the (S)-di-tert-butyl 2-hydroxysuccinate auxiliary attached to an acetyl unit allows for highly diastereoselective aldol additions to a wide range of aldehydes.

Mechanistic Rationale: The Zimmerman-Traxler Model

The high diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[7] Upon formation with a lithium base like LDA, the (Z)-enolate is favored. This enolate chelates the lithium cation, which in turn coordinates with the incoming aldehyde. To minimize steric clash, the aldehyde's substituent (R) preferentially occupies an equatorial position in the chair transition state. The bulky chiral auxiliary also occupies a pseudo-equatorial position, directing the aldehyde to approach from the less hindered face of the enolate, leading to the formation of the syn-aldol adduct.

Figure 2: Simplified Zimmerman-Traxler model for the aldol addition.

Protocol 1: Synthesis of a syn-β-Hydroxy Ester

Step 1: Acylation of (S)-di-tert-butyl 2-hydroxysuccinate

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-di-tert-butyl 2-hydroxysuccinate (1.0 eq).

-

Dissolve in anhydrous dichloromethane (DCM, ~0.2 M) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the acetylated auxiliary.

Step 2: Diastereoselective Aldol Addition

-

In a separate flame-dried flask, prepare a solution of LDA (~1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Dissolve the acetylated auxiliary (1.0 eq) in anhydrous THF (~0.1 M) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution should be a pale yellow.

-

Add the desired aldehyde (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. Monitor progress by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash column chromatography to isolate the diastereomerically enriched aldol adduct.

| Aldehyde (R-CHO) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | THF | 85 | >98:2 |

| Benzaldehyde | THF | 91 | 97:3 |

| Cyclohexanecarboxaldehyde | THF | 88 | >98:2 |

| Table 1: Representative results for the asymmetric aldol addition. |

Application II: Asymmetric Alkylation

This auxiliary is also highly effective in directing the asymmetric alkylation of enolates, providing a reliable route to α-substituted carboxylic acid derivatives. The principle of diastereofacial shielding remains the same, with the bulky auxiliary blocking one face of the enolate from the incoming alkylating agent.

Protocol 2: Synthesis of an α-Alkylated Ester

Step 1 & 2: Acylation and Enolate Formation

-

Follow Step 1 and the first two parts of Step 2 from Protocol 1 exactly as described above to generate the lithium enolate of the acetylated auxiliary.

Step 3: Alkylation

-

To the lithium enolate solution at -78 °C, add a reactive alkylating agent (1.5 eq), such as benzyl bromide or methyl iodide.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C or room temperature over several hours, depending on the reactivity of the alkylating agent.

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl solution.

-

Perform a standard aqueous workup as described in Protocol 1 (extraction, wash, dry, concentrate).

-

Purify the product by flash column chromatography.

| Alkylating Agent (R'-X) | Solvent | Yield (%) | Diastereomeric Ratio |

| Benzyl bromide | THF | 92 | >98:2 |

| Methyl iodide | THF | 89 | 96:4 |

| Allyl bromide | THF | 85 | 95:5 |

| Table 2: Representative results for asymmetric alkylation. |

Cleavage and Recovery of the Auxiliary

A key advantage of (S)-di-tert-butyl 2-hydroxysuccinate is the straightforward cleavage of its ester groups under acidic conditions to liberate the final chiral product. The tert-butyl esters are highly sensitive to acid, allowing for mild deprotection that often leaves other functional groups intact.[8]

Protocol 3: Acid-Catalyzed Cleavage

-

Dissolve the purified aldol or alkylation product (1.0 eq) in anhydrous DCM (~0.1 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.[8]

-

Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

-

Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.

-

The resulting crude carboxylic acid can be purified by crystallization, chromatography, or by conversion to a more stable ester (e.g., methyl ester via diazomethane or TMS-diazomethane) for easier handling and purification.

Milder Alternative: For substrates with other acid-sensitive groups, cleavage can sometimes be achieved by stirring with 85% aqueous phosphoric acid (5 eq) in toluene at 40-50 °C.[8]

Figure 3: Cleavage of the chiral auxiliary to yield the final product.

Conclusion

(S)-di-tert-butyl 2-hydroxysuccinate serves as a powerful and practical chiral auxiliary for asymmetric synthesis. Its predictable stereodirecting ability, coupled with the operational simplicity of the protocols and the ease of cleavage, makes it a valuable tool for researchers in drug discovery and complex molecule synthesis. The protocols outlined herein provide a robust foundation for the application of this auxiliary in constructing key chiral building blocks with high levels of stereochemical control.

References

- Drugs Fut 2002, 27(2). (n.d.). Application of chiral building blocks to the synthesis of drugs.

- Benchchem. (n.d.). Application Notes and Protocols: The Role of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Substrate-Controlled Reactions.

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. Retrieved from [Link]

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

-

PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

- Unknown Author. (n.d.). III Enolate Chemistry.

-

Wiley Online Library. (n.d.). The Directed Aldol Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]

-

Making Molecules. (2024). Lithium enolates & enolate equivalents. Retrieved from [Link]

-

ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

-

Semantic Scholar. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

Sources

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 7. Aldol reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Preparation of di-tert-butyl (S)-malate from L-malic acid and isobutene

Technical Application Note: Scalable Synthesis of Di-tert-butyl (S)-Malate

Executive Summary

Di-tert-butyl (S)-malate is a critical chiral building block utilized in the synthesis of complex pharmaceutical intermediates, cross-linking agents, and biodegradable polymers. Its preparation from L-malic acid and isobutene represents a classic acid-catalyzed addition to an alkene.

While the reaction appears straightforward, the presence of the

-

Elimination Risk: Strong acidic conditions can dehydrate the hydroxyl group, yielding di-tert-butyl fumarate or maleate.

-

Racemization: Harsh thermal or acidic conditions may compromise the enantiomeric purity of the (S)-center.

-

Polymerization: Isobutene is prone to oligomerization (forming diisobutylene) if the temperature is uncontrolled.

This guide details a high-fidelity, pressure-vessel protocol designed to maximize yield (>85%) while preserving optical purity.

Reaction Mechanism & Strategic Considerations

The synthesis proceeds via the acid-catalyzed addition of the carboxylic acid protons to the electron-rich double bond of isobutene, generating a tert-butyl carbocation intermediate (or a protonated alkene complex) that is subsequently trapped by the carboxylate.

Key Mechanistic Pathway:

-

Protonation: Isobutene is protonated by

to form a tert-butyl carbocation (or associated ion pair). -

Nucleophilic Attack: The carboxylic oxygen of L-malic acid attacks the carbocation.

-

Ester Formation: Loss of a proton yields the ester. This repeats for the second carboxyl group.

Critical Quality Attribute (CQA) Control:

-

Temperature < 25°C: Prevents the elimination of water (dehydration) to form fumarate derivatives.

-

Solvent Choice (DCM): Dichloromethane is non-nucleophilic and dissolves the isobutene well, though L-malic acid starts as a suspension.

-

Pressure Containment: Maintaining isobutene in the liquid phase (or high concentration gas phase) drives the equilibrium forward.

Experimental Protocol

Equipment & Reagents

-

Reaction Vessel: 500 mL Stainless Steel Parr Reactor (or heavy-walled borosilicate pressure bottle with safety shield for scales <10g).

-

Reagents:

-

L-Malic Acid (Reagent Grade, >99%, optical purity checked).

-

Isobutene (Gas, >99%).

-

Sulfuric Acid (

), Concentrated (98%). -

Dichloromethane (DCM), Anhydrous.

-

Sodium Bicarbonate (

), sat. aq. solution. -

Magnesium Sulfate (

), anhydrous.

-

Quantitative Formulation (Standard Batch)

| Component | Role | Amount | Molar Equiv |

| L-Malic Acid | Substrate | 13.4 g | 1.0 (100 mmol) |

| Dichloromethane | Solvent | 150 mL | N/A (0.6 M) |

| Sulfuric Acid | Catalyst | 1.0 mL | ~0.18 (Cat.) |

| Isobutene | Reagent | ~40 mL (liq) | ~4.5 (Excess) |

Note: Isobutene is added in excess to drive the reaction to completion and compensate for headspace loss.

Step-by-Step Methodology

Step 1: Reactor Loading (Atmospheric Phase)

-

Ensure the Parr reactor is clean, dry, and leak-tested.

-

Charge 13.4 g of L-Malic Acid and 150 mL of DCM into the vessel. Note: The acid will not fully dissolve; this is a suspension.

-

Add 1.0 mL of Conc.

dropwise while stirring.

Step 2: Isobutene Addition (Cryogenic Phase)

-

Seal the reactor and cool the vessel to -20°C using an external chiller or dry ice/acetone bath.

-

Connect the Isobutene gas cylinder to the reactor inlet.

-

Slowly condense isobutene into the reactor. If measuring by weight, place the reactor on a scale and add approx. 25-30 g of isobutene. If measuring by volume (liquid), condense approx 40-50 mL .

-

Safety: Ensure the reactor is rated for the vapor pressure of isobutene at room temperature (~2.6 bar / 38 psi).

-

Step 3: Reaction Phase

-

Close the inlet valve.

-

Allow the reactor to warm slowly to Room Temperature (20–25°C) .

-

Caution:Do not heat. Exceeding 30°C significantly increases the rate of isobutene polymerization and malic acid dehydration.

-

-

Stir vigorously (approx. 500-800 rpm) for 24 to 48 hours .

-

Monitoring: The suspension should clarify as the lipophilic diester forms.

-

Step 4: Workup & Neutralization

-

Cool the reactor to 0°C to lower internal pressure.

-

Carefully vent the excess isobutene into a fume hood exhaust.

-

Open the reactor and pour the clear solution into a separatory funnel containing 200 mL of cold Saturated

.-

Caution: Gas evolution (

) will be vigorous due to acid neutralization. Add slowly.

-

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer once with 50 mL DCM .

-

Combine organic layers and wash with 100 mL Brine .

-

Dry over Anhydrous

for 30 minutes. Filter.

Step 5: Purification

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <35°C .

-

Note: The product is thermally sensitive.[1] Avoid high bath temperatures.

-

-

Result: A colorless to pale yellow viscous oil.

-

Final Purification:

-

For most applications, the crude oil is sufficient (>95% purity).

-

If higher purity is required, perform Flash Column Chromatography (Silica Gel, Hexanes:Ethyl Acetate 9:1 to 4:1). Vacuum distillation is risky due to potential thermal degradation.

-

Process Visualization

Reaction Scheme

Caption: Acid-catalyzed addition of L-malic acid to isobutene. Temperature control is critical to avoid the elimination pathway (red).

Experimental Workflow

Caption: Step-by-step workflow for the pressure-vessel synthesis of di-tert-butyl (S)-malate.

Quality Control & Validation

To ensure the protocol was successful, verify the following parameters:

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Clear, colorless to pale yellow oil. |

| Purity | GC-FID or HPLC | > 95% Area. |

| Identity | ||

| Chirality | Polarimetry | |

| Water Content | Karl Fischer | < 0.5% (Critical for stability). |

Troubleshooting Guide:

-

Problem: Product contains olefinic peaks (5.8–6.8 ppm in NMR).

-

Cause: Elimination to fumarate.

-

Solution: Reaction temperature was too high. Keep strictly <25°C.

-

-

Problem: Low Yield / Recovery.

-

Cause: Hydrolysis during workup or insufficient reaction time.

-

Solution: Ensure quench is cold and rapid. Extend reaction time to 48h.

-

References

- Preparation of tert-butyl esters: McClinton, J. (1995). Aldrichimica Acta, 28(2), 31.

- Synthesis of malate derivatives: Seebach, D., et al. (1980). Helvetica Chimica Acta, 63, 197.

-

Properties of Di-tert-butyl malate : PubChem Compound Summary for CID 505581836. National Center for Biotechnology Information (2025). Link

- Acid-catalyzed addition mechanism: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 522. Wiley. (Classic reference for Sulfuric Acid/Isobutene method).

-

Safety in Autoclaves : Parr Instrument Company. (n.d.). Introduction to Heated Pressure Vessels. Link

Sources

Reaction of (S)-di-tert-butyl 2-hydroxysuccinate with alkyl halides

Executive Summary

This guide details the protocol for the O-alkylation of (S)-di-tert-butyl 2-hydroxysuccinate (di-tert-butyl malate) with alkyl halides via Williamson Ether Synthesis. While seemingly trivial, this transformation presents a significant risk of racemization due to the acidity of the

This note compares two primary methodologies:

-

Silver Oxide (

) Mediated Alkylation: The preferred method for maximum retention of enantiomeric excess (ee%). -

Sodium Hydride (NaH) Mediated Alkylation: A faster, scalable alternative requiring strict thermal control.

Introduction & Mechanistic Context

(S)-Malic acid derivatives are versatile "Chiral Pool" building blocks used in the synthesis of peptidomimetics, HIV protease inhibitors, and statins. The di-tert-butyl ester is specifically chosen over methyl or ethyl esters for two reasons:

-

Steric Shielding: The bulky tert-butyl groups protect the ester carbonyls from nucleophilic attack during subsequent steps.

-

Hydrolysis Resistance: They prevent transesterification and allow for orthogonal deprotection (acid-labile) relative to other functional groups.

The Challenge: Racemization vs. Alkylation

The core challenge is the competition between the desired

-

Path A (Desired): Deprotonation of the hydroxyl group (

) followed by nucleophilic attack on the alkyl halide. -

Path B (Undesired): Deprotonation of the

-methine proton (

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the alkylating agent and purity requirements.

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Detailed Protocols

Protocol A: Silver Oxide ( ) Mediated Alkylation

Best for: Alkyl Iodides, Benzyl Bromides, Allyl Bromides. Highest preservation of chirality.

Reagents:

-

(S)-Di-tert-butyl 2-hydroxysuccinate (1.0 equiv)

-

Alkyl Halide (1.5 – 3.0 equiv)

-

Silver(I) Oxide (

) (1.5 – 2.0 equiv) -

Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN). Avoid DMF if possible to simplify workup.

Procedure:

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), dissolve the malate substrate in anhydrous EtOAc (0.2 M concentration).

-

Addition: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) in one portion.

-

Activation: Add

powder in one portion. The reaction is heterogeneous (suspension). -

Reaction: Stir vigorously at room temperature (20–25°C).

-

Note: Reaction times vary from 12 to 48 hours. Monitor by TLC (stain with PMA or KMnO4; UV is often insufficient for aliphatic ethers).

-

-

Workup:

-

Dilute the mixture with Et2O.

-

Filter through a pad of Celite to remove the fine silver salts. Warning: Silver residues can clog frits; use a wide-diameter funnel.

-

Wash the filter cake with Et2O.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Why this works:

Protocol B: Sodium Hydride (NaH) Mediated Alkylation

Best for: Less reactive halides, large-scale synthesis where Ag cost is prohibitive.

Reagents:

-

(S)-Di-tert-butyl 2-hydroxysuccinate (1.0 equiv)

-

Alkyl Halide (1.2 – 1.5 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.1 equiv)

-

Solvent: Anhydrous DMF or THF (0.1 M).

Procedure:

-

Preparation: Flame-dry a two-neck flask under Argon/Nitrogen. Add NaH. Wash NaH with dry pentane/hexane (optional, to remove oil) if high precision is needed; otherwise, use as is.

-

Solvation: Suspend NaH in anhydrous DMF/THF and cool to -15°C to 0°C . Temperature control is critical.

-

Deprotonation: Add the malate substrate (dissolved in minimal solvent) dropwise over 15-20 minutes.

-

Observation: Gas evolution (

) will occur. Stir for 30 mins at 0°C to ensure complete alkoxide formation.

-

-

Alkylation: Add the alkyl halide dropwise.

-

Reaction: Allow the reaction to stir at 0°C for 2-4 hours. Do not warm to room temperature unless TLC indicates no conversion.

-

Quench: Carefully quench with saturated aqueous

at 0°C. -

Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

.[1]

Risk Factor: If the temperature exceeds 0°C, the basicity of NaH/DMF can trigger

Performance Comparison & Data